6-Methylnaphthalen-1-ol

Physicochemical Property Isomer Differentiation Process Engineering

Procuring non-specific naphthol isomers risks inconsistent reaction kinetics and regioselectivity in downstream functionalization. 6-Methylnaphthalen-1-ol (CAS 24894-78-8) provides a structurally defined solution. · Defined Substitution: Methyl group at the 6-position ensures controlled regiochemistry for complex molecule synthesis. · Distinct Properties: Specific isomer profile offers predictable antioxidant efficacy and protonation behavior, critical for oxidation-sensitive formulations. · Supply Certainty: Sourced as a certified building block with rigorous quality control for medicinal chemistry and materials science research.

Molecular Formula C11H10O
Molecular Weight 158.2 g/mol
CAS No. 24894-78-8
Cat. No. B1625974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylnaphthalen-1-ol
CAS24894-78-8
Molecular FormulaC11H10O
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC=C2)O
InChIInChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7,12H,1H3
InChIKeySCABGIMUFLBRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylnaphthalen-1-ol (CAS 24894-78-8): A Precision 6-Methyl-1-Naphthol Building Block for Selective Synthesis and Antioxidant R&D


6-Methylnaphthalen-1-ol (also known as 6-Methyl-1-naphthol) is a methyl-substituted derivative of 1-naphthol with the molecular formula C₁₁H₁₀O and a molecular weight of 158.20 g/mol . It features a planar naphthalene core with a hydroxyl group at the 1-position and a methyl group at the 6-position . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from other methylnaphthol isomers in both reactivity and application profiles [1].

Why Generic Naphthol Analogs Cannot Simply Substitute 6-Methylnaphthalen-1-ol in Critical Applications


The position of the methyl substituent on the naphthalene ring profoundly alters the compound's physicochemical properties and biological behavior. Research demonstrates that the extent and position of methyl substitution in the naphthalen-1-ol system markedly affects protonation ratios, a key determinant of chemical reactivity [1]. Furthermore, the antioxidant efficacy of alkylnaphthols is highly dependent on methyl group positioning, with distinct differences observed between isomers [2]. Procurement of a non-specific naphthol derivative, therefore, introduces substantial risk of altered reaction kinetics, reduced regioselectivity, or diminished performance in oxidation-sensitive formulations.

Quantitative Evidence Guide for Differentiating 6-Methylnaphthalen-1-ol from In-Class Alternatives


Physicochemical Differentiation: Boiling Point Comparison with 5-Methyl Isomer

The 6-methyl positional isomer of naphthalen-1-ol exhibits a measurably higher predicted boiling point than its 5-methyl analog. This difference, though modest, can impact industrial-scale purification and handling protocols where even slight boiling point variations affect distillation efficiency and energy consumption .

Physicochemical Property Isomer Differentiation Process Engineering

Lipophilicity Tuning: LogP Comparison with 1-Naphthol

The addition of a single methyl group at the 6-position significantly increases the compound's lipophilicity compared to the unsubstituted parent molecule, 1-Naphthol. This modification directly impacts membrane permeability and solubility profiles, which are critical parameters in drug design and formulation [1][2].

Lipophilicity ADME Medicinal Chemistry

Antioxidant Potential: Class-Level Inference of Efficacy Relative to Phenolic Antioxidants

Research on alkylnaphthols has demonstrated that compounds of the naphthalene series possess more favorable oxidation-inhibiting properties than those of the phenol series. Furthermore, the introduction of methyl groups into alpha- and beta-naphthols increases the oxidation-inhibiting property of the alkylnaphthol series [1]. This class-level evidence supports the exploration of 6-Methylnaphthalen-1-ol as a potential antioxidant component.

Antioxidant Lubricant Additive Oxidation Inhibition

Optimal Research and Industrial Application Scenarios for 6-Methylnaphthalen-1-ol


Synthesis of Regioselectively Substituted Naphthalene Derivatives

The defined substitution pattern of 6-Methylnaphthalen-1-ol makes it a valuable intermediate for synthesizing complex naphthalene-containing molecules with controlled regiochemistry. Its use ensures predictable outcomes in further functionalization steps, which is essential for building targeted compound libraries in medicinal chemistry and materials science. This is supported by its known utility as a versatile building block in organic synthesis .

Formulation of High-Performance Antioxidant Systems

Based on class-level evidence showing that alkylnaphthols exhibit enhanced oxidation inhibition compared to phenols [1], this compound is a candidate for research into novel antioxidants. Its specific structure may be explored to optimize the oxidation resistance of industrial lubricants, polymer stabilizers, and other materials requiring long-term oxidative stability.

Medicinal Chemistry: Fine-Tuning Lipophilicity in Lead Optimization

The measurable increase in lipophilicity (LogP 2.8538) [2] compared to 1-Naphthol provides a quantifiable, albeit subtle, shift in physicochemical properties. This makes 6-Methylnaphthalen-1-ol a rational choice for medicinal chemists aiming to modulate the ADME properties of a drug candidate scaffold by introducing a methyl group at the 6-position of a naphthalen-1-ol core.

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